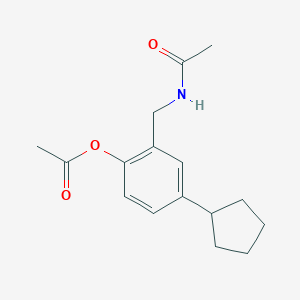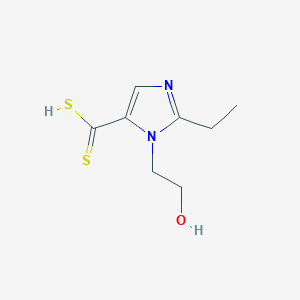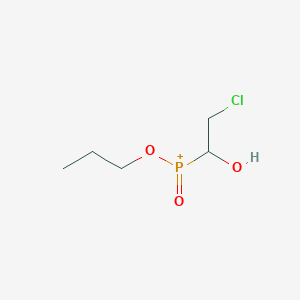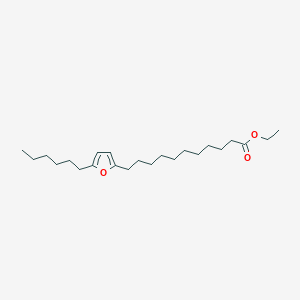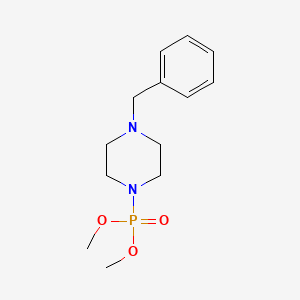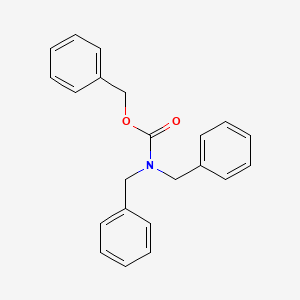
Benzyl dibenzylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl dibenzylcarbamate is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a benzyl group attached to the nitrogen atom of the carbamate functional group. This compound is often used in organic synthesis as a protecting group for amines, due to its stability under various reaction conditions and its ability to be removed selectively.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Benzyl dibenzylcarbamate can be synthesized through the reaction of benzyl chloroformate with dibenzylamine. The reaction typically occurs in the presence of a base such as triethylamine, which neutralizes the hydrochloric acid formed during the reaction. The reaction is carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: In an industrial setting, the production of this compound involves similar reaction conditions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve recrystallization or chromatography to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions: Benzyl dibenzylcarbamate undergoes various chemical reactions, including:
Hydrogenation: The benzyl groups can be removed through catalytic hydrogenation using palladium on carbon as a catalyst.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Catalytic Hydrogenation: Palladium on carbon (Pd/C) in the presence of hydrogen gas.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Nucleophilic Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products:
Hydrogenation: Removal of benzyl groups to yield the free amine.
Hydrolysis: Formation of the corresponding amine and carbon dioxide.
Substitution: Formation of substituted carbamates.
Wissenschaftliche Forschungsanwendungen
Benzyl dibenzylcarbamate is widely used in scientific research due to its versatility:
Chemistry: It serves as a protecting group for amines in peptide synthesis and other organic reactions.
Biology: It is used in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It is involved in the development of drugs and therapeutic agents.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of benzyl dibenzylcarbamate involves its ability to protect amine groups during chemical reactions. The benzyl groups provide steric hindrance, preventing unwanted reactions at the amine site. The carbamate group can be selectively removed under specific conditions, allowing for the controlled release of the amine.
Vergleich Mit ähnlichen Verbindungen
Benzyl carbamate: Similar structure but with only one benzyl group.
Di-tert-butyl dicarbonate: Another carbamate protecting group, but with tert-butyl groups instead of benzyl groups.
Fluorenylmethoxycarbonyl (FMOC) carbamate: Used as a protecting group in peptide synthesis.
Uniqueness: Benzyl dibenzylcarbamate is unique due to its dual benzyl groups, which provide enhanced stability and selectivity in protecting amines. This makes it particularly useful in complex organic syntheses where multiple protecting groups are required.
Eigenschaften
IUPAC Name |
benzyl N,N-dibenzylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO2/c24-22(25-18-21-14-8-3-9-15-21)23(16-19-10-4-1-5-11-19)17-20-12-6-2-7-13-20/h1-15H,16-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHASGVFWNOBSKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90527074 |
Source


|
| Record name | Benzyl dibenzylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90527074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89970-61-6 |
Source


|
| Record name | Benzyl dibenzylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90527074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1,1'-[Methylenebis(3-ethoxy-4,1-phenylene)]dipyrrolidine](/img/structure/B14379072.png)
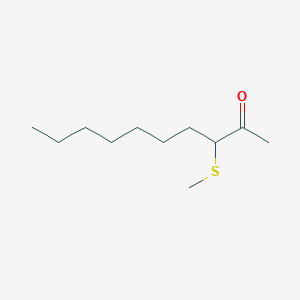
![Phosphonic acid, [1-(2-furanyl)-3-oxobutyl]-, diethyl ester](/img/structure/B14379083.png)
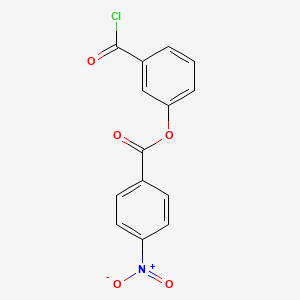
![[1-(Pentyloxy)-1-phenylethyl]phosphonic acid](/img/structure/B14379089.png)
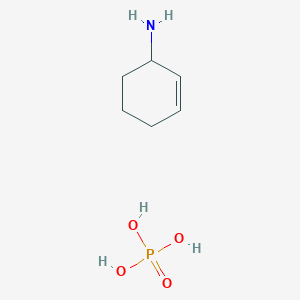
![{[(Pyridin-2-yl)sulfanyl]methylidene}propanedinitrile](/img/structure/B14379097.png)
